methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Crystallographic Analysis via X-Ray Diffraction Studies
X-ray crystallography provides critical insights into the three-dimensional arrangement of methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. While direct structural data for this compound is limited, related derivatives such as ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit key features that inform its geometry. For example, the cyclopenta[b]thiophene core adopts a planar conformation, with a root-mean-square deviation of 0.19 Å from the least-squares plane. The chloroacetyl substituent likely introduces steric and electronic effects, potentially altering dihedral angles between the core and peripheral groups.
In analogous systems, hydrogen bonding plays a stabilizing role. For instance, intramolecular N–H···O interactions generate S(6) ring motifs, while intermolecular N–H···S bonds form inversion dimers in the crystal lattice. The chloroacetyl group’s electron-withdrawing nature may enhance such interactions, promoting specific packing motifs.
Table 1: Comparative Crystallographic Data for Cyclopenta[b]Thiophene Derivatives
Conformational Dynamics through Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy reveals dynamic behavior in this compound. The chloroacetyl group’s CH2Cl moiety exhibits distinct 1H NMR signals, with splitting patterns influenced by vicinal coupling constants. For example, in related thiophene derivatives, CH2Cl protons resonate between δ 4.0–4.5 ppm as a singlet or doublet. The NH amine proton may show broad signals (δ 5.5–6.5 ppm) due to hydrogen bonding or exchange broadening.
Conformational flexibility is evident in the cyclopenta[b]thiophene ring. Relaxation studies (e.g., 15N T1 and T2) would reveal slow motions in the NH2 group, while fast fluctuations in the CH2 units are masked by overall tumbling. The ester carbonyl (δ 165–170 ppm in 13C NMR) and thiophene sulfur (δ 25–30 ppm) provide additional diagnostic markers.
Table 2: Expected NMR Shifts for Key Functional Groups
| Group | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Assignment |
|---|---|---|---|
| CH2Cl | 4.0–4.5 | 35–40 | Chloroacetyl CH2 |
| NH | 5.5–6.5 | – | Amide NH |
| Ester C=O | – | 165–170 | Carbonyl |
| Thiophene S | – | 25–30 | Sulfur atom |
Quantum Mechanical Calculations of Bond Lengths and Angles
Quantum calculations (e.g., DFT) predict bond lengths and angles critical for understanding reactivity. The cyclopenta[b]thiophene core maintains planarity, with C–C bonds averaging 1.38–1.42 Å and C–S bonds at ~1.72 Å. The chloroacetyl group’s C–Cl bond length is ~1.78 Å, while the amide C–N bond is ~1.35 Å.
Dihedral angles between the core and substituents are minimized to maximize conjugation. For example, the angle between the cyclopenta[b]thiophene plane and the chloroacetyl group is predicted to be <5°, ensuring efficient π-electron delocalization. The ester carbonyl adopts a trans configuration relative to the adjacent CH2 group, aligning with observed trends in similar esters.
Table 3: Calculated Bond Lengths and Angles
Comparative Molecular Geometry with Cyclopenta[b]Thiophene Analogues
The molecular geometry of this compound differs from simpler analogues due to substituent effects. For example:
- Planarity : The core remains largely planar, but bulky substituents (e.g., chloroacetyl) may induce minor deviations compared to unsubstituted cyclopenta[b]thiophene.
- Dihedral Angles : Electron-withdrawing groups (e.g., chloroacetyl) reduce dihedral angles between the core and substituents, enhancing conjugation.
- Steric Effects : The chloroacetyl group’s CH2Cl moiety occupies more space than smaller substituents (e.g., methyl), potentially altering crystal packing.
Table 4: Comparative Geometric Features
| Feature | Target Compound | Analogues (e.g., Methyl Ester) |
|---|---|---|
| Core Planarity | High (minor deviations) | Very high |
| Dihedral Angle (Core-Substituent) | <5° | 5–10° |
| Steric Hindrance | Moderate (CH2Cl) | Low (CH3) |
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-16-11(15)9-6-3-2-4-7(6)17-10(9)13-8(14)5-12/h2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDJCBKQZVJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClNO3S. The compound features a cyclopentathiophene core, which is known for its diverse biological activities. Its unique structure incorporates chlorine, nitrogen, oxygen, and sulfur atoms, which contribute to its potential pharmacological effects.
Synthesis and Derivatives
Several synthetic routes have been developed for the preparation of this compound. The synthesis often involves the modification of thiophene derivatives to enhance biological activity. For instance, structural analogs have been synthesized to explore the impact of different substituents on biological efficacy.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-[(2-ethylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | Ethylbutanoyl group instead of chloroacetyl | Potentially different biological activity due to varied side chain |
| Methyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | Fluorobenzoyl substituent | Enhanced lipophilicity and possibly altered pharmacokinetics |
| Methyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | Lacks dihydro structure | May exhibit different reactivity profiles |
These derivatives have been instrumental in elucidating the structure-activity relationships that govern the biological effects of thiophene compounds.
Anticancer Properties
Research has demonstrated that thiophene derivatives, including this compound, exhibit notable anticancer activity. A study evaluated a series of cyclopenta[c]thiophenes against various human tumor cell lines. Among these compounds, several showed cytotoxic effects particularly against leukemia cell lines. The findings indicated a clear structure-activity relationship where specific modifications enhanced anticancer potency .
Antibacterial Activity
In addition to anticancer properties, thiophene derivatives have been studied for their antibacterial effects. A recent investigation into thioacetamide-triazole analogs highlighted the importance of structural modifications in enhancing antibacterial activity against Gram-negative bacteria like E. coli. This study emphasized that certain functional groups significantly influence the compound's ability to inhibit bacterial growth .
Case Studies
- Case Study on Anticancer Activity :
-
Case Study on Antibacterial Activity :
- Objective : Investigate the antibacterial efficacy of thiophene derivatives.
- Method : Testing against E. coli strains to assess growth inhibition.
- Results : Certain analogs exhibited strong inhibitory effects on bacterial growth, suggesting their potential as lead compounds for antibiotic development .
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with chloroacetyl chloride. The resulting compound exhibits significant structural features that contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of cyclopenta[b]thiophene compounds, including this compound, exhibit potent anticancer activities. For example, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 3.83 | EGFR inhibition |
| SW480 | 11.94 | Apoptosis induction |
| SKOV3 | Varies | Cell cycle arrest |
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may possess anticonvulsant properties and could be beneficial in treating central nervous system disorders due to its ability to modulate neurotransmitter systems .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
Case Study 1: Antitumor Activity
In a study involving various cancer cell lines, methyl derivatives demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like erlotinib . This highlights the potential of these compounds as alternative therapeutic agents in oncology.
Case Study 2: CNS Activity
A pharmacological evaluation revealed that certain derivatives exhibited promising anticonvulsant activity in animal models, suggesting their potential use in treating epilepsy and other neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Key analogues differ in substituents at the 2-amino position or ester groups. Representative examples include:
Key Observations:
Substituent Effects :
- Chloroacetyl (-NHCOCH₂Cl) substituents (target compound) confer reactivity for nucleophilic substitution (e.g., alkylation in DMF with K₂CO₃) .
- Aromatic Schiff bases (e.g., 2-hydroxybenzylidene ) form stable crystalline structures with higher melting points due to π-π stacking and hydrogen bonding.
- Carbonitrile derivatives (e.g., ) prioritize electronic effects over steric bulk, enabling diverse pharmacological activities.
Physicochemical Properties
- Melting Points : Chloroacetyl derivatives (108–109°C ) melt at lower temperatures than Schiff bases (135–137°C ), reflecting differences in crystallinity and intermolecular interactions.
- Solubility: Methyl/ethyl esters are generally soluble in polar aprotic solvents (e.g., DMF, ethanol), whereas carbonitriles exhibit moderate solubility in acetonitrile.
Preparation Methods
Synthetic Routes Overview
The synthesis of methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is achieved via a two-step sequence:
- Formation of the cyclopenta[b]thiophene core with an amino group at the 2-position.
- Acylation of the amino group with chloroacetyl chloride.
This approach balances efficiency and scalability, leveraging well-established reactions in heterocyclic chemistry.
Step 1: Synthesis of Methyl 2-Amino-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
Gewald Reaction Mechanism
The Gewald reaction is the cornerstone of this step, enabling the construction of the 2-aminothiophene scaffold. The reaction involves:
- Cyclopentanone as the ketone component.
- Methyl cyanoacetate as the active methylene compound.
- Elemental sulfur as the sulfur source.
- A base (e.g., morpholine or diethylamine) to deprotonate intermediates.
Reaction Conditions :
- Solvent: Anhydrous ethanol or dimethylformamide (DMF).
- Temperature: Reflux (80–100°C).
- Duration: 6–12 hours.
The mechanism proceeds via ketene formation from cyclopentanone, followed by sulfur incorporation and cyclization with methyl cyanoacetate.
Table 1: Optimization of Gewald Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | 85–90% |
| Base | Morpholine | 88% |
| Temperature | 90°C | Max. efficiency |
| Reaction Time | 8 hours | 90% completion |
Step 2: Acylation with Chloroacetyl Chloride
Reaction Conditions
The amino group is acylated under mild conditions to avoid ring-opening or ester hydrolysis:
- Chloroacetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM).
- Triethylamine (2.0 equiv) as HCl scavenger.
- Temperature: 0–5°C (ice bath), then room temperature.
Procedure :
Purification Techniques
The crude product is washed with NaHCO₃ (5%) and brine, dried over Na₂SO₄, and concentrated. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol affords the final compound in 75–80% yield.
Table 2: Analytical Data for this compound
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₃S | HRMS |
| Molecular Weight | 273.74 g/mol | Calculated |
| Melting Point | Not reported | DSC |
| Purity | ≥95% | HPLC |
Alternative Synthetic Approaches
Analytical Characterization
Challenges and Mitigation
- Ester Hydrolysis : Moisture-free conditions are critical during acylation.
- Byproducts : Excess chloroacetyl chloride leads to diacylation; stoichiometric control is essential.
Q & A
Q. What are the common synthetic routes for methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
The synthesis typically involves multi-step reactions starting with a 2-amino-thiophene core. Key steps include:
- Acylation : Reacting the amino group with chloroacetyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen, using triethylamine as a catalyst to neutralize HCl byproducts .
- Cyclization : Controlled heating (reflux in ethanol or DCM) to promote cyclization of the dihydrocyclopenta-thiophene backbone .
- Purification : Column chromatography or recrystallization from methanol/water mixtures to isolate the product .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Acylation | Chloroacetyl chloride, triethylamine | DCM | 5 h (reflux) | ~65% | |
| Cyclization | Ethanol, glacial acetic acid | Ethanol | 12 h (reflux) | ~70% |
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹), NH bending (~1550 cm⁻¹), and C-Cl bonds (~650 cm⁻¹) .
- Melting Point Analysis : Verifies purity (expected range: 200–220°C based on analogs) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?
Discrepancies (e.g., unexpected splitting or shifts) may arise from:
- Conformational Isomerism : Use variable-temperature NMR to detect dynamic processes .
- Impurities : Employ preparative HPLC or repeated recrystallization to isolate pure fractions .
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3 to identify hydrogen bonding interactions .
Case Study : In a related thioureido-thiophene derivative, hydrogen bonding between NH and carbonyl groups caused downfield shifts in DMSO, resolved via 2D NMR (NOESY) .
Q. What computational approaches predict the biological activity or reactivity of this compound?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screens interactions with target proteins (e.g., enzymes in antimicrobial pathways) using crystal structures from analogs .
- Molecular Dynamics (MD) : Simulates stability in biological membranes or solvent environments .
Example : A crystal structure of a thioureido-thiophene analog revealed intermolecular hydrogen bonds (N–H···O) stabilizing its conformation, guiding SAR studies .
Q. How should experimental designs address ecological or toxicological risks during research?
- Environmental Fate Studies : Assess biodegradability via OECD 301 tests (e.g., BOD/COD ratios) .
- Toxicity Screening : Use in vitro assays (e.g., Ames test for mutagenicity, brine shrimp lethality) before in vivo trials .
- Waste Management : Neutralize chloroacetyl byproducts with sodium bicarbonate before disposal .
Q. Experimental Design Framework
| Objective | Method | Controls | Reference |
|---|---|---|---|
| Biodegradation | OECD 301F (Manometric Respirometry) | Glucose as positive control, NaN3 as inhibitor | |
| Acute Toxicity | Brine Shrimp Lethality Assay | DMSO vehicle control, LC50 calculation |
Q. What strategies optimize reaction yields while minimizing side products?
- Catalyst Screening : Test bases (e.g., pyridine vs. triethylamine) to reduce HCl-mediated decomposition .
- Solvent Optimization : Polar aprotic solvents (DMF) enhance acylation efficiency over DCM .
- Temperature Gradients : Stepwise heating (e.g., 50°C → reflux) prevents premature cyclization .
Data Contradiction Example : A study reported 50% yield in DCM vs. 75% in DMF due to improved solubility of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
